molecular formula C13H17NO3 B8131677 Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate

Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate

Cat. No.: B8131677
M. Wt: 235.28 g/mol
InChI Key: RCMDDYCFDSCRKH-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate typically involves the formation of the oxetane ring followed by functionalization. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate . This intermediate can then be further functionalized to introduce the aminophenyl group and the ethyl ester moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. Additionally, the aminophenyl group can interact with various enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the oxetane ring and the aminophenyl group.

Properties

IUPAC Name

ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMDDYCFDSCRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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